
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate
Overview
Description
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate is a useful research compound. Its molecular formula is C16H23ClN2O4 and its molecular weight is 342.82 g/mol. The purity is usually 95%.
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Biological Activity
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate, also known as a derivative of phenethylamine, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. The compound features an azepane ring, a chlorinated phenyl group, and an ethylamine moiety, which may contribute to its diverse biological effects.
- Molecular Formula : C₁₄H₂₁ClN₂ • C₂H₂O₄
- Molecular Weight : 342.81 g/mol
- CAS Number : 1184977-37-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of interest include:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive function.
- Antidepressant Potential : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models, possibly through its interaction with monoaminergic systems.
- Anxiolytic Effects : Research indicates potential anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have emerged based on structural analogs and preliminary findings:
- Receptor Binding : The compound may bind to various receptors, including serotonin receptors (5-HT) and adrenergic receptors, influencing neurotransmission.
- Inhibition of Reuptake Transporters : Similar compounds have shown the ability to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
Case Study 1: Antidepressant Activity
In a study conducted on rodent models, this compound was administered at varying doses. Behavioral assessments indicated a significant reduction in depressive-like behaviors compared to control groups. The results suggest that the compound may modulate serotonergic pathways effectively.
Case Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic potential of the compound through elevated plus maze tests. Results showed that subjects treated with the compound spent significantly more time in open arms compared to untreated controls, indicating reduced anxiety levels.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Azepan-1-yl-2-(4-chlorophenyl)ethylamine oxalate | C₁₆H₂₃ClN₂O₄ | Contains a different chlorophenyl substituent |
Phenethylamine | C₈H₁₁N | Simpler structure, lacks azepane ring |
4-Chlorophenethylamine | C₈H₁₀ClN | Similar phenyl group but without the azepane structure |
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(2-chlorophenyl)ethanamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.C2H2O4/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17;3-1(4)2(5)6/h3-4,7-8,14H,1-2,5-6,9-11,16H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOJRDHKFDHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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